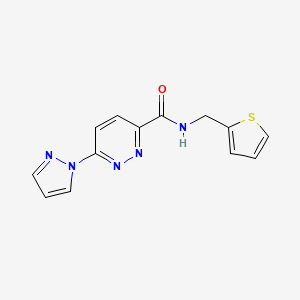

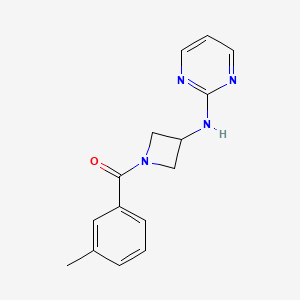

![molecular formula C19H18F6N2O2S B2860642 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea CAS No. 883041-21-2](/img/structure/B2860642.png)

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound with the empirical formula C17H8F12N2S . It has a molecular weight of 500.30 . This compound is usually available in solid form .

Chemical Reactions Analysis

Thiourea derivatives, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, have been used as organocatalysts to activate substrates and stabilize developing negative charges in transition states . They are used extensively in promoting organic transformations .Wissenschaftliche Forschungsanwendungen

Hydrogen-bonding Organocatalyst

This compound is recognized for its utility as a hydrogen-bonding organocatalyst in diverse reactions. It is known as Schreiner's thiourea and is utilized due to its ability to form strong hydrogen bonds, facilitating the activation of substrates in various organic transformations (Balmond, Galán, & McGarrigle, 2014). The inclusion of 3,5-bis(trifluoromethyl)phenyl groups enhances its effectiveness in organocatalysis, making it a privileged structure in the design of catalysts for organic chemistry applications (Zhang, Bao, & Xing, 2014).

Application in Dye-Sensitized Solar Cells

Derivatives of this compound have been explored as additives in gel polymer electrolytes for dye-sensitized solar cells (DSSCs). Their incorporation into the electrolytes has been shown to improve the solar-to-electric conversion efficiency, highlighting their potential in enhancing the performance of renewable energy technologies (Karthika et al., 2019).

Antibacterial and Anti-HIV Studies

Certain thiourea derivatives, including those related to the compound , have been synthesized and evaluated for their antibacterial and anti-HIV activities. These studies underscore the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Multicomponent-Reaction Synthesis

Innovative multicomponent-reaction (MCR) strategies have been employed for the synthesis of novel thiourea catalysts, demonstrating the versatility and adaptability of these compounds in catalyst development. This approach allows for the generation of thioureas with varied functional groups, expanding the scope of their applications in organocatalysis (Nickisch, Gabrielsen, & Meier, 2020).

Fluorescence Probe Development

Research has also focused on the development of fluorescence probes based on thiourea derivatives for the detection of various organic compounds. These probes demonstrate high sensitivity, specificity, and potential for practical applications in detecting thiourea and other organics in environmental samples (Wang et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Thiourea derivatives, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, have played a very important role in the development of H-bond organocatalysts . The aim is to further expand the applications of thiourea-based catalysts . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts , indicating its potential for future research and applications.

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N2O2S/c1-28-15-4-3-11(7-16(15)29-2)5-6-26-17(30)27-14-9-12(18(20,21)22)8-13(10-14)19(23,24)25/h3-4,7-10H,5-6H2,1-2H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPZNWMWFIYPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

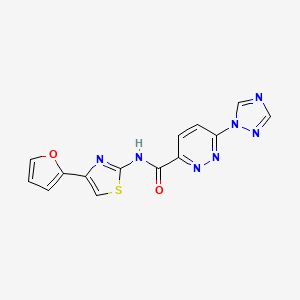

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)

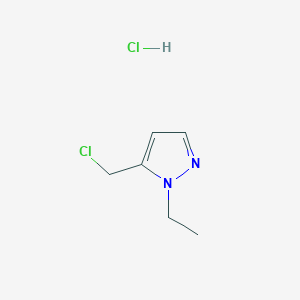

![2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860562.png)

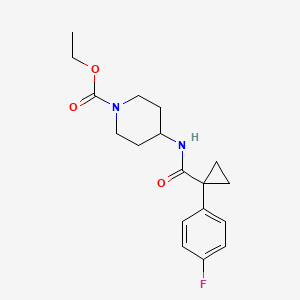

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

methanone](/img/structure/B2860581.png)